molecular formula C24H21FN2O B11501459 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11501459
M. Wt: 372.4 g/mol
InChI Key: OGQRMXILQWISSB-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fluorophenyl group and a diazatetraphen core, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic substitution reactions.

    Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the diazatetraphen core.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow synthesis are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one stands out due to its unique diazatetraphen core and the presence of both fluorophenyl and dimethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21FN2O

Molecular Weight

372.4 g/mol

IUPAC Name

12-(4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H21FN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(25)8-6-14)22-16-4-3-11-26-17(16)9-10-18(22)27-19/h3-11,21,27H,12-13H2,1-2H3

InChI Key

OGQRMXILQWISSB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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